rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate
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Overview
Description
rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate: is a synthetic organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[23]hexan-5-yl]carbamate typically involves multiple steps, starting from commercially available precursorsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The difluoro groups can be reduced under specific conditions to form monofluoro or non-fluorinated derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoro positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids, while reduction of the difluoro groups can produce monofluoro or non-fluorinated compounds .
Scientific Research Applications
rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate involves its interaction with specific molecular targets. The difluoro groups and spirocyclic structure play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
- rac-tert-butyl (1R,3R)-4-oxospiro[2.3]hexane-1-carboxylate
- rac-tert-butyl (2R,3R,4S)-2-(hydroxymethyl)-3,4-dimethoxypyrrolidine-1-carboxylate
Uniqueness: rac-tert-butyl N-[(2R,3r)-1,1-difluoro-2-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate is unique due to its specific spirocyclic structure and the presence of difluoro and hydroxymethyl groups.
Properties
Molecular Formula |
C12H19F2NO3 |
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Molecular Weight |
263.28 g/mol |
IUPAC Name |
tert-butyl N-[(1S)-2,2-difluoro-1-(hydroxymethyl)spiro[2.3]hexan-5-yl]carbamate |
InChI |
InChI=1S/C12H19F2NO3/c1-10(2,3)18-9(17)15-7-4-11(5-7)8(6-16)12(11,13)14/h7-8,16H,4-6H2,1-3H3,(H,15,17)/t7?,8-,11?/m1/s1 |
InChI Key |
GVGMBLMFDVECJB-JKDSDDBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)[C@H](C2(F)F)CO |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC2(C1)C(C2(F)F)CO |
Origin of Product |
United States |
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